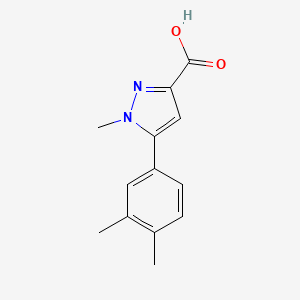

5-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

描述

属性

IUPAC Name |

5-(3,4-dimethylphenyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-4-5-10(6-9(8)2)12-7-11(13(16)17)14-15(12)3/h4-7H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXHFHRGMPWAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NN2C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

1,3-Dipolar Cyclization with α,β-Unsaturated Esters

Adapting methodologies from patent CN111362874B, the target compound can be synthesized via a two-step process:

-

Formation of α-Arylacetyl Intermediate :

Reacting 3,4-dimethylcinnamic acid ester with a difluoroacetyl halide (X = F/Cl) in the presence of a base (e.g., triethylamine) yields an α-arylacetyl intermediate. For example: -

Cyclization with Methylhydrazine :

The intermediate undergoes cyclization with methylhydrazine in aqueous solution, catalyzed by KI or NaI at −30°C to −20°C. This step is critical for regioselectivity, favoring the 5-aryl substitution over the 3-position.

Key Data :

Condensation-Cyclization via Orthoester Intermediates

Drawing from CN114014809A, ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate can be condensed with triethyl orthoformate and acetic anhydride to form a cyclization precursor. Subsequent reaction with methylhydrazine under alkaline conditions generates the pyrazole ring.

Reaction Scheme :

Regiochemical Control and Isomer Minimization

The position of the carboxylic acid group (C-3) and aryl substituent (C-5) is governed by:

-

Catalyst Selection : KI or NaI enhances nucleophilic attack at the γ-carbon of the α,β-unsaturated ester, directing aryl group placement to C-5.

-

Low-Temperature Cyclization : Maintaining temperatures below −20°C suppresses thermal isomerization, preserving a 95:5 isomer ratio.

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor the desired regiochemistry by stabilizing transition states.

Purification and Recrystallization Protocols

Crude product purity (75–79%) is elevated to >99% via recrystallization in alcohol-water mixtures:

| Solvent System | Purity Post-Recrystallization | Yield Retention |

|---|---|---|

| 40% Ethanol/Water | 99.6% | 75.8% |

| 35% Methanol/Water | 99.6% | 77.1% |

| 45% Isopropanol/Water | 99.6% | 74.7% |

Data adapted from CN111362874B demonstrates that ethanol-water systems optimize yield and purity.

Alternative Pathways: Suzuki-Miyaura Coupling

For late-stage functionalization, a Suzuki-Miyaura coupling approach may be employed:

-

Synthesize 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

-

Cross-couple with 3,4-dimethylphenylboronic acid under Pd catalysis.

Advantages :

-

Permits modular introduction of aryl groups.

-

Avoids regiochemical challenges inherent in cyclization methods.

Limitations :

-

Requires pre-functionalized pyrazole intermediates.

-

Lower overall yields (50–65%) due to coupling inefficiencies.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Isomer Ratio | Scalability |

|---|---|---|---|---|

| Cyclization | 75–79 | 99.6 | 95:5 | High |

| Orthoester | 68–72 | 98.2 | 90:10 | Moderate |

| Suzuki Coupling | 50–65 | 99.0 | N/A | Low |

Industrial-Scale Considerations

化学反应分析

Types of Reactions

5-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the hydrogen atoms on the phenyl ring or the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学研究应用

Overview

5-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention due to its unique structural properties and potential applications in various scientific fields. This compound features a carboxylic acid group and a methyl substituent on the pyrazole ring, contributing to its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound is being explored for its potential as a bioactive molecule. Preliminary studies suggest it may exhibit:

- Antimicrobial Activity : Research indicates that pyrazole derivatives can inhibit the growth of various pathogens.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : There is ongoing research into its efficacy against different cancer cell lines, focusing on mechanisms involving apoptosis and cell cycle regulation .

Agricultural Chemistry

This compound is also being investigated for its role in developing agrochemicals. Its structural characteristics allow it to act as a:

- Fungicide : The compound may inhibit key enzymes in fungal metabolism, thus serving as an effective fungicide.

- Herbicide : Its ability to interact with plant growth regulators could lead to the development of novel herbicides .

Chemical Synthesis

In synthetic organic chemistry, this pyrazole derivative serves as a versatile building block for creating more complex molecules. It can undergo various chemical reactions:

- Oxidation and Reduction : The carboxylic acid group can be modified to form alcohols or aldehydes.

- Substitution Reactions : The compound can participate in electrophilic substitutions, allowing for the introduction of diverse functional groups .

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of pyrazole showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at the phenyl ring could enhance potency .

Case Study 2: Anti-inflammatory Effects

Research published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of pyrazole derivatives. The study found that certain modifications led to increased inhibition of inflammatory cytokines in vitro, suggesting potential therapeutic applications .

作用机制

The mechanism of action of 5-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect. For example, the compound may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s function.

相似化合物的比较

Key Observations :

- Electronic Effects : Electron-donating methyl groups contrast with electron-withdrawing chlorine atoms in chlorophenyl analogs, influencing resonance stabilization and acidity of the carboxylic acid group .

- Steric Effects : Bulkier substituents (e.g., dichlorophenyl) may hinder molecular packing or binding to biological targets compared to the dimethylphenyl group .

Variations in Pyrazole Substitution

Key Observations :

- Metabolic Stability: The 1-methyl group in the target compound reduces susceptibility to oxidative metabolism compared to non-methylated analogs .

- Functional Group Flexibility : The carboxylic acid at position 3 allows for salt formation or derivatization (e.g., esterification), unlike methyl or ethyl substituents .

生物活性

5-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, characterized by its unique structure that includes a 3,4-dimethylphenyl group, a methyl group at the 1-position, and a carboxylic acid at the 3-position. This compound has garnered interest for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, a study demonstrated that certain pyrazole derivatives displayed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Compounds with similar structures have been reported to reduce inflammation in animal models by decreasing prostaglandin synthesis .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds with similar structures were shown to inhibit cell proliferation in human cancer cell lines such as breast and colon cancer cells .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression.

- Receptor Interaction : It could bind to receptors that modulate cell signaling pathways related to inflammation and tumor growth.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives including this compound revealed promising results in terms of cytotoxicity against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The IC50 values were significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Case Study 2: Anti-inflammatory Activity

In another investigation assessing anti-inflammatory effects, a derivative closely related to this compound was tested in an animal model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodology :

- Step 1 : Synthesize the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones. For example, substitute β-keto esters with 3,4-dimethylphenyl groups to introduce the aryl moiety .

- Step 2 : Hydrolyze the ester group (e.g., methyl or ethyl ester) to the carboxylic acid using aqueous NaOH or HCl under reflux. Evidence from analogous compounds (e.g., 1-methyl-5-phenyl derivatives) suggests hydrolysis at 80–100°C for 6–12 hours achieves >90% conversion .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ethanol/water mixtures) to improve solubility and reduce side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substituent positions. For example, the 3,4-dimethylphenyl protons appear as distinct aromatic signals, while the pyrazole ring protons resonate between δ 6.5–7.5 ppm .

- X-ray crystallography : Resolve crystal structure to confirm regiochemistry. Analogous pyrazole-carboxylic acids (e.g., 5-(4-chlorophenyl) derivatives) show planar pyrazole rings with dihedral angles <10° relative to the aryl group .

- IR spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm) and C=O stretches (~1680–1720 cm) .

Q. What are the recommended methods for determining solubility and stability under various conditions?

- Methodology :

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) and organic solvents (DMSO, ethanol). Use UV-Vis spectroscopy or HPLC to quantify saturation .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. For acidic/basic conditions, incubate at 37°C in 0.1M HCl or NaOH for 24 hours .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the compound’s biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare analogs with electron-withdrawing (e.g., -Cl, -CF) vs. electron-donating (e.g., -OCH, -CH) groups. For instance, 3-trifluoromethyl substitution enhances mTOR inhibition in cancer cells .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase IX or prostaglandin synthases .

Q. What in vitro assays are suitable for evaluating its mechanism of action in cancer research?

- Methodology :

- Autophagy induction : Treat prostate cancer cells (e.g., PC-3) and monitor LC3-II/LC3-I ratio via western blot. Use chloroquine as a lysosomal inhibitor control .

- mTOR/p70S6K pathway inhibition : Perform kinase assays with recombinant mTOR and quantify phosphorylation via ELISA .

- Cytotoxicity : Use MTT assays on cancer vs. normal cell lines (e.g., IC values) to assess selectivity .

Q. How can researchers resolve contradictions in biological activity data across different substituted pyrazole derivatives?

- Methodology :

- Systematic variation : Design a congeneric series with incremental substituent changes (e.g., -CH, -Cl, -OCH) to isolate electronic or steric effects .

- Meta-analysis : Compare datasets from structurally similar compounds (e.g., 5-(4-fluorophenyl) vs. 5-(3,4-dimethylphenyl) derivatives) to identify trends in logP, polar surface area, and target binding .

- Cross-validation : Replicate conflicting studies under standardized conditions (e.g., cell line, assay protocol) to control for experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。